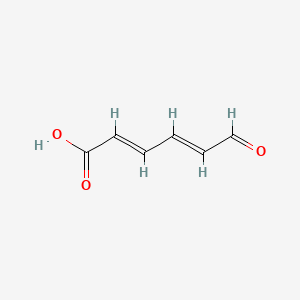

6-Oxo-trans,trans-2,4-hexadienoic acid

Description

Structure

3D Structure

Properties

CAS No. |

88973-46-0 |

|---|---|

Molecular Formula |

C6H6O3 |

Molecular Weight |

126.11 g/mol |

IUPAC Name |

(2E,4E)-6-oxohexa-2,4-dienoic acid |

InChI |

InChI=1S/C6H6O3/c7-5-3-1-2-4-6(8)9/h1-5H,(H,8,9)/b3-1+,4-2+ |

InChI Key |

MGCBXZGOSMSZBJ-ZPUQHVIOSA-N |

SMILES |

C(=CC=O)C=CC(=O)O |

Isomeric SMILES |

C(=C/C=O)\C=C\C(=O)O |

Canonical SMILES |

C(=CC=O)C=CC(=O)O |

Synonyms |

(E,E)-6-oxohexadienoic acid 6-oxo-2,4-hexadienoic acid 6-oxohexa-2,4-dienoic acid |

Origin of Product |

United States |

Ii. Biosynthetic and Enzymatic Formation Pathways of 6 Oxo Trans,trans 2,4 Hexadienoic Acid

Formation as a Meta-Cleavage Product in Microbial Catabolism of Aromatic Substrates

Microorganisms have evolved sophisticated enzymatic machinery to break down stable aromatic rings, converting them into central metabolic intermediates. ebi.ac.ukigem.org The meta-cleavage pathway is a prominent strategy for the degradation of catecholic compounds, which are common intermediates in the breakdown of aromatic hydrocarbons. nih.govresearchgate.net

Benzene (B151609), a widespread environmental pollutant, is metabolized by various microorganisms. asm.orgresearchgate.net The initial steps involve the conversion of benzene to catechol. asm.orgresearchgate.net This catechol then serves as a substrate for ring fission via the meta-cleavage pathway. researchgate.netasm.org

The meta-cleavage of catechol is catalyzed by the enzyme catechol 2,3-dioxygenase, which incorporates molecular oxygen to yield 2-hydroxymuconate semialdehyde. igem.orgwikipedia.orgwikipedia.org This compound, also known as (2Z,4E)-2-Hydroxy-6-oxohexa-2,4-dienoic acid, is a direct precursor in the pathway. wikipedia.org Another significant ring-opened metabolite of benzene is trans,trans-muconaldehyde. nih.govresearchgate.net The metabolism of trans,trans-muconaldehyde can lead to the formation of related hexadienoic acid derivatives. For instance, studies have identified 6-hydroxy-trans,trans-2,4-hexadienoic acid as a urinary metabolite of benzene in mice, pointing to the in vivo relevance of these pathways. nih.gov The reaction of (E,E)-muconaldehyde with glutathione (B108866) has been studied, highlighting its metabolic fate and reactivity. nih.gov

The enzymatic cascade leading to the formation of 6-Oxo-trans,trans-2,4-hexadienoic acid from benzene involves several key enzymes. The conversion of benzene to catechol is a critical initial step. asm.orgresearchgate.net Following this, catechol 2,3-dioxygenase (EC 1.13.11.2), an iron-containing enzyme, cleaves the aromatic ring of catechol to produce 2-hydroxymuconate semialdehyde. ebi.ac.ukwikipedia.org This semialdehyde can then be acted upon by a hydrolase or a dehydrogenase. The enzyme 2-hydroxymuconate-semialdehyde hydrolase (EC 3.7.1.9) converts 2-hydroxymuconate semialdehyde into formate (B1220265) and 2-oxopent-4-enoate. wikipedia.orgcreative-enzymes.comwikidata.org In the dehydrogenative route, 2-hydroxymuconate semialdehyde is oxidized to the enol form of 4-oxalocrotonate. nih.gov The metabolism of trans,trans-muconaldehyde is primarily carried out by alcohol dehydrogenase and aldehyde reductase in mouse liver. nih.govstrath.ac.uk

Table 1: Key Enzymes in the Meta-Cleavage Pathway of Benzene

| Enzyme Name | EC Number | Substrate(s) | Product(s) |

| Catechol 2,3-dioxygenase | 1.13.11.2 | Catechol, O₂ | 2-Hydroxymuconate semialdehyde |

| 2-Hydroxymuconate-semialdehyde hydrolase | 3.7.1.9 | 2-Hydroxymuconate semialdehyde, H₂O | Formate, 2-Oxopent-4-enoate |

| Alcohol dehydrogenase | 1.1.1.1 | trans,trans-Muconaldehyde, NADH | 6-hydroxy-trans,trans-2,4-hexadienal |

| Aldehyde reductase | 1.1.1.2 | trans,trans-Muconaldehyde, NADPH | 6-hydroxy-trans,trans-2,4-hexadienal |

Dibenzofuran (B1670420), a persistent environmental pollutant, is also degraded by microorganisms through pathways that generate related oxohexadienoic acid derivatives. asm.orgCurrent time information in Shropshire, GB.

The degradation of dibenzofuran is initiated by an angular dioxygenation, a process catalyzed by a multi-component enzyme system known as dibenzofuran 4,4a-dioxygenase. wikipedia.orgCurrent time information in Shropshire, GB. This enzyme attacks the carbon atoms adjacent to the ether bridge, leading to the formation of an unstable diene-diol-hemiacetal. wikipedia.org This intermediate spontaneously rearomatizes to form 2,2',3-trihydroxybiphenyl. wikipedia.org Some bacterial strains, like Rhodococcus sp. strain HA01, possess multiple angular dioxygenases, allowing for the degradation of chlorinated dibenzofurans as well. nih.gov

The 2,2',3-trihydroxybiphenyl formed from the initial dioxygenation is then subjected to meta-cleavage. nih.gov In Brevibacterium sp. strain DPO 1361, the intermediate 3-(2-hydroxyphenyl)catechol (B1217883) undergoes proximal meta-ring cleavage to yield 2-hydroxy-6-(2-hydroxyphenyl)-6-oxo-2,4-hexadienoic acid. creative-enzymes.comstrath.ac.uk This product is structurally very similar to this compound, differing by the presence of a 2-hydroxyphenyl substituent. The hydrolase responsible for the next step has been identified, and its action leads to the formation of salicylate (B1505791) and 2-oxo-4-pentenoate. creative-enzymes.com In Sphingomonas wittichii RW1, two hydrolases, DxnB1 and DxnB2, are active on the meta-cleavage product 2-hydroxy-6-oxo-6-(2-hydroxyphenyl)-hexa-2,4-dienoate. nih.gov

Table 2: Key Enzymes and Intermediates in Dibenzofuran Degradation

| Organism | Key Enzyme | Substrate | Key Intermediate/Product |

| Sphingomonas sp. RW1 | Dibenzofuran 4,4a-dioxygenase | Dibenzofuran | 2,2',3-Trihydroxybiphenyl |

| Rhodococcus sp. HA01 | Angular dioxygenases (DfdA1A2A3A4, DbfA1A2) | Dibenzofuran, Chlorinated dibenzofurans | Trihydroxybiphenyl derivatives |

| Brevibacterium sp. DPO 1361 | 3-(2-hydroxyphenyl)catechol dioxygenase | 3-(2-hydroxyphenyl)catechol | 2-hydroxy-6-(2-hydroxyphenyl)-6-oxo-2,4-hexadienoic acid |

| Sphingomonas wittichii RW1 | DxnB1, DxnB2 (hydrolases) | 2-hydroxy-6-oxo-6-(2-hydroxyphenyl)-hexa-2,4-dienoate | Salicylate, 2-oxo-4-pentenoate |

Carbazole (B46965) Degradation Systems

In certain bacteria, such as Sphingomonas sp. strain XLDN2-5 and Pseudomonas resinovorans strain CA10, the degradation of the recalcitrant compound carbazole proceeds through a pathway that ultimately yields catechol. nih.govnih.govresearchgate.net The initial steps involve the action of carbazole 1,9a-dioxygenase (CARDO), which converts carbazole through several intermediates to anthranilate. nih.govresearchgate.net Subsequently, anthranilate is converted to catechol by anthranilate 1,2-dioxygenase (ANTDO). nih.gov This catechol then serves as the substrate for a ring-cleavage enzyme, catechol 2,3-dioxygenase, which catalyzes the formation of 2-hydroxy-6-oxohexa-2,4-dienoic acid. ebi.ac.ukresearchgate.net

2,4-Dinitrotoluene (B133949) (DNT) Catabolic Pathways

The microbial degradation of the explosive compound 2,4-dinitrotoluene (2,4-DNT) by organisms like Burkholderia cepacia R34 and Burkholderia sp. strain DNT involves an oxidative pathway. nih.govdtic.mil The initial reactions convert 2,4-DNT into the intermediate 2,4,5-trihydroxytoluene (B73207) (THT). nih.gov This molecule, a trihydroxylated analog of catechol, is the substrate for a specific ring-cleavage enzyme.

The key enzyme in the DNT pathway responsible for ring fission is 2,4,5-trihydroxytoluene oxygenase (THT oxygenase), encoded by the dntD gene. nih.gov This enzyme is an extradiol dioxygenase that exhibits a strong substrate preference for THT, catalyzing its meta-fission to produce 2,4-dihydroxy-5-methyl-6-oxohexa-2,4-dienoic acid, a substituted version of the target compound. wikipedia.org While THT oxygenase can act on other substrates like catechol and 2,3-dihydroxybiphenyl, its specificity indicates it has evolved primarily for the degradation of THT. nih.gov The amino acid residues essential for cofactor binding and catalysis are conserved in this enzyme, consistent with other extradiol dioxygenases. nih.gov

Biphenyl (B1667301) Degradation Pathways

The degradation of biphenyl, a component of polychlorinated biphenyls (PCBs), is another significant source of this class of intermediates. In bacteria such as Comamonas testosteroni B-356 and Pseudomonas putida, the "upper pathway" for biphenyl catabolism is well-established. nih.govethz.chstuba.sk The pathway begins with the conversion of biphenyl to cis-2,3-dihydro-2,3-dihydroxybiphenyl by biphenyl dioxygenase (BphA). ethz.chresearchgate.net This intermediate is then dehydrogenated by BphB to yield 2,3-dihydroxybiphenyl. nih.govresearchgate.net The resulting catechol analog is cleaved by the extradiol dioxygenase 2,3-dihydroxybiphenyl 1,2-dioxygenase (BphC) to form 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid. nih.govstuba.skresearchgate.net

Characterization of Key Enzymatic Activities in Formation

The formation of this compound and its derivatives from catecholic precursors is universally catalyzed by a class of enzymes known as extradiol dioxygenases.

Extradiol Dioxygenases in Ring Cleavage

Extradiol dioxygenases are non-heme iron-containing enzymes that catalyze the cleavage of the carbon-carbon bond adjacent to the hydroxyl groups of a catechol ring (a process known as meta-cleavage). researchgate.netnih.gov These enzymes require Fe(II) for their catalytic activity. wikipedia.orgnih.gov They incorporate both atoms of molecular oxygen (O₂) into the catecholic substrate, resulting in the formation of a ring-opened muconic semialdehyde product, such as 2-hydroxy-6-oxohexa-2,4-dienoic acid from catechol. ebi.ac.ukresearchgate.net

| Enzyme | Substrate | Product | Source Organism (Example) |

| Catechol 2,3-dioxygenase | Catechol | 2-hydroxy-6-oxohexa-2,4-dienoic acid | Pseudomonas putida |

| Trihydroxytoluene oxygenase | 2,4,5-Trihydroxytoluene | 2,4-dihydroxy-5-methyl-6-oxohexa-2,4-dienoic acid | Burkholderia cepacia R34 |

| 2,3-Dihydroxybiphenyl 1,2-dioxygenase | 2,3-Dihydroxybiphenyl | 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid | Comamonas testosteroni B-356 |

This table presents examples of extradiol dioxygenases and their respective substrates and products in the formation of this compound and its derivatives.

The catalytic mechanism of extradiol dioxygenases is a complex, multi-step process. It begins with the binding of the catecholic substrate to the Fe(II) center in the enzyme's active site, typically displacing water molecules. ebi.ac.uk This is followed by the binding of molecular oxygen. ebi.ac.uk The reaction proceeds through an oxygen-activation mechanism, where an electron is transferred from the substrate to O₂ via the iron center, forming a substrate radical-Fe(II)-superoxide intermediate. ebi.ac.uk This activated complex then undergoes rearrangement, leading to the cleavage of the C-C bond and insertion of the oxygen atoms.

The regioselectivity of dioxygenases—the choice between cleaving the bond between the hydroxyl groups (intradiol) versus adjacent to them (extradiol)—is precisely controlled by the enzyme's structure. nih.gov In extradiol dioxygenases, the active site environment, particularly the "second sphere" of amino acid residues not directly bound to the iron, plays a crucial role. nih.gov Specific residues, such as conserved histidine and tyrosine amino acids, are involved in substrate deprotonation and can exert steric effects that orient the substrate and incoming oxygen, preventing alternative cleavage pathways and ensuring the characteristic extradiol (meta) cleavage. nih.govnih.gov For instance, studies on homoprotocatechuate 2,3-dioxygenase have shown that residues like Tyr257 and His200 are key in modulating the substrate's electronic structure and sterically guiding the reaction toward extradiol cleavage. nih.gov

| Parameter | Description |

| Metal Cofactor | Fe(II) (ferrous iron) |

| Key Active Site Residues | Typically a 2-His-1-carboxylate facial triad (B1167595) (e.g., His153, His214, Glu265 in metapyrocatechase) that binds the iron. researchgate.net |

| Second Sphere Residues | Conserved residues (e.g., Histidine, Tyrosine) that influence substrate positioning and deprotonation. nih.govnih.gov |

| Mechanism Type | Oxygen-activation mechanism. nih.gov |

| Key Intermediate | Substrate radical-Fe(II)-superoxide complex. ebi.ac.uk |

| Cleavage Position | Adjacent to the vicinal diols (meta-cleavage). |

This table summarizes the key catalytic and structural features of extradiol dioxygenases involved in the formation of this compound.

Substrate Specificity and Affinity

The primary enzyme responsible for the formation of 2-hydroxymuconate semialdehyde is catechol 2,3-dioxygenase (EC 1.13.11.2). wikipedia.orgwikipedia.org This non-heme iron-containing enzyme exhibits a broad substrate specificity, enabling it to process a variety of substituted catechols that arise from the initial breakdown of numerous aromatic pollutants like toluene (B28343), xylene, and chlorobenzenes. nih.govnih.gov

The substrate specificity of catechol 2,3-dioxygenase, particularly the well-studied XylE enzyme encoded by the TOL plasmid pWW0 of Pseudomonas putida, has been extensively characterized. The enzyme efficiently catalyzes the ring cleavage of catechol, 3-methylcatechol (B131232), and 4-methylcatechol (B155104). nih.gov However, its activity towards other substituted catechols can vary significantly. For instance, it shows weak activity toward 4-ethylcatechol. nih.govwikipedia.org The position and nature of the substituent on the catechol ring influence both the binding affinity (Km) and the catalytic efficiency of the enzyme. researchgate.netnih.gov

Some substituted catechols can act as suicide inhibitors, where the enzyme is inactivated during the catalytic process. ebi.ac.uk This occurs when the catalytic Fe(II) ion in the active site is oxidized to Fe(III), rendering the enzyme inactive. ebi.ac.uk The partition ratio, which is the ratio of productive catalysis to suicide inactivation, is a key parameter in determining whether a particular substrate can support bacterial growth. nih.gov For example, while 4-methylcatechol is a substrate, it is also an effective inactivation compound for many catechol 2,3-dioxygenases. ebi.ac.uk

Research has also focused on mutating catechol 2,3-dioxygenase to alter its substrate specificity and improve its activity towards poor substrates or to increase its resistance to inactivation. nih.govnih.gov These studies have identified key amino acid residues that influence substrate binding and catalysis, providing a foundation for engineering enzymes with tailored specificities for bioremediation applications. nih.gov

| Enzyme | Substrate | Apparent Km (µM) | Partition Ratio |

|---|---|---|---|

| Wild Type | Catechol | 4.6 | >400,000 |

| 3-Methylcatechol | 14 | 210,000 | |

| 4-Methylcatechol | 7.7 | 36,000 | |

| 3MCS (Mutant) | 3-Methylcatechol | 15 | 5,500 |

| 3MCR (Revertant) | 3-Methylcatechol | 12 | 110,000 |

| Wild Type | 4-Ethylcatechol | 4.5 | 6,500 |

| 4ECR1 (Mutant) | 4-Ethylcatechol | 3.7 | 32,000 |

| 4ECR6 (Mutant) | 4-Ethylcatechol | 1.5 | 18,000 |

Ancillary Oxidoreductases and Lyases

Once formed, the chemically unstable this compound (2-hydroxymuconate semialdehyde) is immediately processed by ancillary enzymes. nih.gov The metabolic fate of this intermediate is determined by two key enzymes that direct it into either a dehydrogenative or a hydrolytic pathway. nih.govuniprot.org

The primary oxidoreductase in this pathway is 2-hydroxymuconate-semialdehyde dehydrogenase (EC 1.2.1.85). qmul.ac.ukwikipedia.org This enzyme catalyzes the NAD+-dependent oxidation of the aldehyde group of 2-hydroxymuconate semialdehyde to a carboxylic acid, yielding 2-hydroxymuconate. nih.gov This reaction is a critical step in the dehydrogenative branch of the meta-cleavage pathway, which ultimately converts the aromatic ring into pyruvate (B1213749) and acetaldehyde. nih.govebi.ac.uk The enzyme shows a high preference for NAD+ over NADP+ as a cofactor. qmul.ac.uk Kinetic studies of the NahI enzyme from Pseudomonas putida G7 have determined its affinity for 2-hydroxymuconate semialdehyde. nih.gov

The key lyase (classified as a hydrolase) is 2-hydroxymuconate-semialdehyde hydrolase (EC 3.7.1.9). wikipedia.orgqmul.ac.uk This enzyme, also known as HMSH, directs the intermediate into the hydrolytic branch of the pathway. uniprot.org It catalyzes the cleavage of a carbon-carbon bond, converting 2-hydroxymuconate semialdehyde and water into formate and 2-oxopent-4-enoate. wikipedia.orgwikipedia.orgqmul.ac.uk This hydrolytic cleavage is a common strategy in the degradation of catechols and is essential for the complete mineralization of the aromatic substrate. qmul.ac.ukresearchgate.net

The coordinated action of catechol 2,3-dioxygenase and these ancillary enzymes ensures the efficient processing of catechol-derived intermediates, preventing the accumulation of the reactive and potentially toxic semialdehyde product. nih.gov

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

|---|---|---|---|

| 2-Hydroxymuconate Semialdehyde | 1.3 ± 0.3 | 0.9 | 0.66 x 106 |

Iii. Enzymatic Transformations and Subsequent Metabolic Fates of 6 Oxo Trans,trans 2,4 Hexadienoic Acid

Isomerization and Reduction Processes

In addition to hydrolysis, isomerization and reduction reactions play a role in the metabolism of hexadienoic acid derivatives, particularly in the context of fatty acid metabolism.

Isomerases are crucial enzymes in the metabolism of unsaturated fatty acids, where they are responsible for repositioning double bonds to allow for complete degradation via beta-oxidation. Dienoyl-CoA isomerase, for example, catalyzes the isomerization of 3-trans,5-cis-dienoyl-CoA to 2-trans,4-trans-dienoyl-CoA. nih.gov This process is essential for the metabolism of fatty acids with double bonds at odd-numbered carbon positions. wikipedia.org While these enzymes act on CoA-activated substrates, it is plausible that similar isomerases exist that can act on free acids like 6-oxo-trans,trans-2,4-hexadienoic acid or its derivatives, facilitating their entry into broader metabolic pathways. The catalytic mechanism of these isomerases often involves acidic residues, such as aspartate and glutamate, which act as proton donors and acceptors. nih.gov

Reductive Pathways to Aldehyde and Alcohol Intermediates

The metabolic fate of this compound can involve reductive transformations of the terminal aldehyde group at the C-6 position. These pathways lead to the formation of corresponding alcohol intermediates. While specific enzymes responsible for the reduction of this compound have not been definitively characterized in the scientific literature, the conversion of aldehydes to alcohols is a well-established biochemical reaction catalyzed by several enzyme families, primarily aldehyde reductases and alcohol dehydrogenases. nih.govwikipedia.org

The reduction of the aldehyde functionality in this compound would yield 6-hydroxy-trans,trans-2,4-hexadienoic acid. This conversion is a critical step that can influence the subsequent metabolic routing of the molecule. The resulting alcohol is generally less reactive than the parent aldehyde.

In the broader context of fatty acid and aldehyde metabolism, a variety of oxidoreductases are known to act on aldehydes. wikipedia.org Alcohol dehydrogenases (ADHs), for instance, are a large family of enzymes that facilitate the interconversion between alcohols and aldehydes or ketones. wikipedia.org This reaction is typically dependent on the coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), which becomes reduced to NADH. wikipedia.org While often studied in the context of alcohol catabolism, these enzymes can also catalyze the reverse reaction, reducing aldehydes to alcohols. nih.govwikipedia.org

Aldehyde reductases represent another class of enzymes capable of catalyzing the reduction of aldehydes to their corresponding primary alcohols. nih.gov These enzymes often utilize NADPH as the reducing equivalent. Carboxylic acid reductases (CARs) are also noteworthy, as they can convert carboxylic acids to aldehydes, which can then be further reduced to alcohols by aldehyde reductases. pnas.org Some fatty acyl-CoA reductases (FARs) have been identified that catalyze the reduction of fatty acyl-CoAs to fatty alcohols, potentially through an aldehyde intermediate. nih.govmdpi.com

The table below summarizes the general classes of enzymes that are likely involved in the reductive transformation of the 6-oxo group of this compound.

| Enzyme Class | General Function | Probable Product from this compound |

| Alcohol Dehydrogenase (ADH) | Interconversion of alcohols and aldehydes/ketones | 6-hydroxy-trans,trans-2,4-hexadienoic acid |

| Aldehyde Reductase | Reduction of aldehydes to primary alcohols | 6-hydroxy-trans,trans-2,4-hexadienoic acid |

Iv. Genetic and Molecular Basis of Enzymatic Systems Associated with 6 Oxo Trans,trans 2,4 Hexadienoic Acid Metabolism

Identification and Organization of Gene Clusters Encoding Degradative Enzymes

The genes encoding the enzymes responsible for the degradation of aromatic compounds via meta-cleavage pathways are frequently found organized into operons. These gene clusters ensure the coordinated expression of the entire metabolic sequence required to process a particular substrate. While direct genetic evidence for the metabolism of 6-Oxo-trans,trans-2,4-hexadienoic acid is limited, extensive research on analogous pathways, such as those for toluene (B28343), benzene (B151609), and biphenyl (B1667301), provides a robust model for understanding its genetic basis.

A common feature of these pathways is the presence of a multi-component dioxygenase that initiates the ring cleavage, followed by a series of enzymes including dehydrogenases, hydrolases, and aldolases that process the resulting linear intermediates. For instance, the tbu gene cluster from Pseudomonas pickettii PKO1, which enables the degradation of toluene, benzene, and phenol (B47542), is organized into a single operon with the gene order tbuEFGKIHJ. nih.gov This operon encodes key enzymes of the meta-cleavage pathway, including a catechol 2,3-dioxygenase (tbuE) and a 2-hydroxymuconate semialdehyde hydrolase (tbuF). nih.gov

Similarly, gene clusters for the degradation of aromatic compounds have been identified in various other microorganisms. In Arthrobacter sp. YC-RL1, three conserved gene clusters, npd, bph, and pca, are involved in the degradation of para-substituted phenols, biphenyl, and protocatechuate, respectively. frontiersin.org The bph gene cluster, in particular, represents a novel arrangement for biphenyl degradation. frontiersin.org In thermophilic bacteria like Thermus oshimai JL-2, a novel gene cluster has been identified for the degradation of lignin-derived monoaromatics, which includes a catechol meta-cleavage pathway. asm.org

The organization of these gene clusters can vary between different bacterial species and even strains, reflecting their evolutionary adaptation to different environmental niches and substrates. For example, a comparative analysis of Serratia marcescens strains revealed that a strain isolated from a crude oil-contaminated site had a significantly higher enrichment of genes for aromatic compound degradation, including a meta-cleavage pathway for catechol, compared to other strains. researchgate.net

Table 1: Representative Gene Clusters in Meta-Cleavage Pathways

| Gene Cluster | Organism | Substrates | Key Genes and Functions | Reference |

| tbu | Pseudomonas pickettii PKO1 | Toluene, Benzene, Phenol, m-Cresol | tbuE (Catechol 2,3-dioxygenase), tbuF (2-Hydroxymuconate semialdehyde hydrolase), tbuG (2-Hydroxymuconate semialdehyde dehydrogenase) | nih.gov |

| bph | Arthrobacter sp. YC-RL1 | Biphenyl | bphA1A2BCD (Novel biphenyl-degrading gene cluster) | frontiersin.org |

| pca | Arthrobacter sp. YC-RL1 | Protocatechuate | Encodes protocatechuate branch of β-ketoadipate pathway | frontiersin.org |

| catechol meta-cleavage | Thermus oshimai JL-2 | Lignin-derived monoaromatics | Theos_2469 (2-Keto-4-pentenoate hydratase) | asm.org |

| catechol meta-cleavage | Serratia marcescens S2I7 | Catechol | Dioxygenase gene clusters for catechol degradation | researchgate.net |

Transcriptional and Post-Transcriptional Regulation of Catabolic Genes

The expression of catabolic gene clusters is tightly regulated to ensure that the enzymes are synthesized only when their substrates are present, preventing wasteful energy expenditure. This regulation is primarily achieved at the transcriptional level through the action of specific regulatory proteins that can act as either activators or repressors.

A prominent family of transcriptional regulators involved in the control of aromatic degradation pathways is the IclR family. oup.comnih.gov These regulators possess a helix-turn-helix DNA-binding motif and typically bind to promoter regions as dimers. nih.gov They can function as repressors, activators, or have a dual role. For example, in the tbu pathway of P. pickettii PKO1, the regulatory gene tbuS encodes a protein that acts as both a repressor in the absence of an inducer and an activator in its presence. nih.gov The inducers for this system are phenol and m-cresol. nih.gov

Another example is the PraR protein, which belongs to the IclR family and regulates the pra operon involved in the protocatechuate 2,3-cleavage pathway in Paenibacillus sp. JJ-1b. PraR functions as a repressor, and its repressive effect is lifted in the presence of the inducers 4-hydroxybenzoate (B8730719) and protocatechuate. nih.gov

The binding sites for these regulators on the DNA are often palindromic sequences located near or overlapping the promoter region. The binding of the regulator can either block the binding of RNA polymerase, thus repressing transcription, or facilitate it, leading to activation.

Post-transcriptional regulation, while less studied in the context of these specific pathways, can also play a role in modulating enzyme levels. This can include mechanisms affecting mRNA stability and translation efficiency.

Table 2: Transcriptional Regulators of Meta-Cleavage Pathways

| Regulator | Family | Organism | Regulated Genes/Operon | Function | Inducer(s) | Reference |

| TbuS | - | Pseudomonas pickettii PKO1 | tbuEFGKIHJ | Repressor/Activator | Phenol, m-cresol | nih.gov |

| PraR | IclR | Paenibacillus sp. JJ-1b | pra operon | Repressor | 4-Hydroxybenzoate, Protocatechuate | nih.gov |

| XylR/DmpR | NtrC | Pseudomonas putida | xyl/dmp operons | Activator | Xylenes, Dimethylphenols | |

| CatR | LysR | Pseudomonas putida | catBCA | Activator | cis,cis-Muconate | jmb.or.kr |

Comparative Genomics and Proteomics of Relevant Microbial Strains

Advances in sequencing and analytical technologies have enabled comparative genomic and proteomic analyses of microbial strains capable of degrading aromatic compounds. These studies provide valuable insights into the diversity, evolution, and function of the metabolic pathways involved.

Comparative genomics of BTEX (benzene, toluene, ethylbenzene, and xylene) degrading bacteria, such as Pseudoxanthomonas spadix BD-a59 and Cupriavidus cauae PHS1, has revealed that the genes for the degradation of these compounds are often located on genomic islands, suggesting their acquisition through horizontal gene transfer. nih.govnih.gov These analyses also highlight differences in the number and types of dioxygenases and monooxygenases present in different strains, which likely reflects their specific degradation capabilities. nih.gov A comparative genomic study of the biphenyl degradation pathway across various prokaryotes has shed light on the evolutionary mechanisms shaping these catabolic routes. researchgate.net

Proteomics, the large-scale study of proteins, has been instrumental in identifying the enzymes that are actively expressed during the degradation of aromatic compounds. researchgate.net By comparing the proteomes of bacteria grown on different substrates, researchers can identify the specific enzymes induced for a particular metabolic pathway. For example, a proteomic analysis of Bacillus amyloliquefaciens in response to lignin (B12514952) revealed the upregulation of proteins involved in aromatic compound degradation. A proteomics approach was also used to elucidate the complete pathway for phthalate (B1215562) catabolism in Rhodococcus sp. strain TFB, identifying 14 differentially induced proteins.

Metagenomic studies of microbial communities from contaminated sites have further expanded our understanding of the diversity of meta-cleavage pathways in the environment. nih.gov These studies have shown a high abundance and diversity of extradiol dioxygenase genes, indicating a strong selective pressure for this function in hydrocarbon-rich environments. nih.gov

Table 3: Examples of Comparative Genomic and Proteomic Studies

| Study Type | Organisms/Environment | Key Findings | Reference |

| Comparative Genomics | Pseudoxanthomonas spadix BD-a59 vs. P. suwonensis 11-1 | BTEX degradation genes on genomic islands; differences in dioxygenase content. | nih.gov |

| Comparative Genomics | Cupriavidus cauae PHS1 | BTEX-degrading gene cluster with two monooxygenases and meta-cleavage genes. | nih.govjmb.or.kr |

| Comparative Genomics | Various Prokaryotes | Evolutionary mechanisms of the biphenyl degradation pathway. | researchgate.net |

| Proteomics | Bacillus amyloliquefaciens | Upregulation of aromatic degradation proteins in response to lignin. | |

| Proteomics | Rhodococcus sp. strain TFB | Identification of 14 induced proteins in the phthalate degradation pathway. | |

| Metagenomics | Jet fuel-contaminated soil | High diversity and abundance of extradiol dioxygenase genes. | nih.gov |

Enzyme Engineering and Directed Evolution for Enhanced Biotransformation

The enzymes of the meta-cleavage pathway are promising candidates for biotechnological applications, including bioremediation and the synthesis of valuable chemicals. However, their natural properties, such as substrate specificity and catalytic efficiency, may not be optimal for industrial processes. Enzyme engineering and directed evolution are powerful tools used to tailor these enzymes for specific applications.

Directed evolution mimics the process of natural selection in the laboratory to generate enzyme variants with improved or novel properties. This typically involves creating a large library of mutant genes, expressing them to produce variant enzymes, and then screening for the desired trait. For example, the substrate specificity of catechol 2,3-dioxygenase from Pseudomonas putida has been altered through directed evolution to improve its activity towards 4-ethylcatechol. nih.gov This was achieved by identifying mutant enzymes with lower partition ratios, indicating a more efficient catalysis relative to enzyme inactivation. nih.gov

Dienelactone hydrolase, an enzyme that acts on a substrate structurally related to intermediates in the 6-oxo-dienoic acid pathway, has also been a target for directed evolution. Studies have successfully enhanced its activity and specificity towards non-physiological substrates. nih.gov Interestingly, these studies have also highlighted the role of compensatory mutations on the enzyme surface that can stabilize the protein and allow for the accumulation of active-site mutations that might otherwise be destabilizing.

Rational design, which relies on knowledge of the enzyme's structure and mechanism, can also be used to engineer enzymes. The crystal structure of a thermostable dienelactone hydrolase has provided insights into its catalytic mechanism and substrate binding, paving the way for targeted modifications to improve its activity on substrates like polyethylene (B3416737) terephthalate (B1205515) (PET) monomers. nih.gov The catalytic mechanism of dienelactone hydrolase involves a catalytic triad (B1167595) similar to that of proteases, but with some key differences in the protonation steps. nih.gov

The combination of rational design and directed evolution is a particularly powerful approach for creating highly efficient and specific biocatalysts for a wide range of applications.

V. Advanced Analytical Research Methodologies for the Study of 6 Oxo Trans,trans 2,4 Hexadienoic Acid and Its Metabolites

Chromatographic Techniques for Metabolite Profiling and Quantification

Chromatographic methods are fundamental to separating and quantifying 6-Oxo-trans,trans-2,4-hexadienoic acid from complex biological matrices, such as bacterial culture supernatants. The choice of technique is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a powerful tool for the analysis of non-volatile, polar compounds like this compound. The technique allows for both quantification and preliminary identification based on retention time and UV-Vis spectral data.

Reverse-phase HPLC is typically employed, utilizing a C18 stationary phase and a polar mobile phase, often a gradient of acidified water and an organic solvent like methanol or acetonitrile. The acidic modifier (e.g., formic acid or phosphoric acid) ensures that the carboxylic acid group of the analyte is protonated, leading to better retention and peak shape. The DAD continuously records the UV-Vis spectrum of the eluent, which is crucial for identifying compounds with characteristic chromophores. The conjugated diene and ketone functionalities in this compound result in strong ultraviolet absorbance, making this detection method highly sensitive for this class of compounds.

Table 1: Representative HPLC-DAD Parameters for Analysis of this compound

| Parameter | Value/Condition |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | Diode-Array Detector (DAD) |

| Monitoring Wavelength | 280 nm (for quantification) |

| Spectral Range | 200-400 nm |

| Expected λmax | ~280-320 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) offers high chromatographic resolution and definitive structural identification through mass fragmentation patterns. nih.gov However, due to the low volatility and high polarity of keto-acids like this compound, derivatization is a mandatory prerequisite for GC analysis. nih.gov

A common derivatization strategy involves a two-step process: methoximation followed by silylation. nih.gov Methoximation protects the ketone group, preventing enolization, while silylation of the carboxylic acid group with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) increases volatility and thermal stability. nih.gov The derivatized analyte is then separated on a non-polar capillary column and detected by a mass spectrometer. The resulting electron ionization (EI) mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for unambiguous identification by comparison to spectral libraries or through manual interpretation.

Table 2: Predicted GC-MS Fragmentation for the Trimethylsilyl (TMS) Derivative of this compound Methyl Oxime

| m/z (mass-to-charge ratio) | Ion Identity | Description |

| M+ | [C10H17NO3Si]+ | Molecular Ion |

| M-15 | [M - CH3]+ | Loss of a methyl group from the TMS moiety |

| M-73 | [M - Si(CH3)3]+ | Loss of the trimethylsilyl group |

| 73 | [Si(CH3)3]+ | Trimethylsilyl cation, a characteristic ion |

| 117 | [COOTMS]+ | Fragment corresponding to the silylated carboxyl group |

Spectroscopic Characterization Methods for Elucidating Intermediate Structures

Spectroscopic techniques are indispensable for the de novo structural elucidation of metabolic intermediates. UV-Vis and NMR spectroscopy provide complementary information regarding the electronic and atomic structure of this compound.

UV-Vis spectroscopy is particularly informative for compounds containing conjugated π-electron systems. The structure of this compound, which contains a carboxylic acid conjugated with two carbon-carbon double bonds and a carbonyl group, gives rise to characteristic electronic transitions (π → π*) in the ultraviolet region. The wavelength of maximum absorbance (λmax) is sensitive to the extent of conjugation and the solvent environment. The expected λmax for this compound would be significantly higher than that of simpler enones or dienes, providing a useful diagnostic feature. For instance, the related compound 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate exhibits a λmax around 388 nm. While the phenyl group in this analogue causes a significant bathochromic shift, it indicates that this compound would also absorb at a relatively long wavelength.

Table 3: Expected UV-Vis Spectroscopic Data for this compound

| Solvent | Expected λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type |

| Ethanol | ~280 - 320 | > 10,000 | π → π |

| Hexane | ~275 - 315 | > 10,000 | π → π |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structural determination of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, the vinylic protons of the diene system are expected to appear in the range of 6.0-7.5 ppm. The large coupling constants (J values) between adjacent vinylic protons (~15 Hz) would confirm the trans configuration of the double bonds. The terminal methyl protons adjacent to the carbonyl group would appear as a singlet at approximately 2.3 ppm.

The ¹³C NMR spectrum would show six distinct signals, with the carbonyl carbon of the ketone and the carboxylic acid appearing at the most downfield shifts (>165 ppm). The four sp² carbons of the diene system would resonate in the 120-150 ppm range.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound (in CDCl₃)

| Atom Position | ¹H δ (ppm), Multiplicity, J (Hz) | ¹³C δ (ppm) |

| 1 (COOH) | ~11-12, broad s | ~170 |

| 2 (=CH) | ~6.1, d, J ≈ 15 | ~125 |

| 3 (=CH) | ~7.3, dd, J ≈ 15, 11 | ~145 |

| 4 (=CH) | ~6.5, dd, J ≈ 15, 11 | ~135 |

| 5 (=CH) | ~6.3, d, J ≈ 15 | ~140 |

| 6 (C=O) | - | ~198 |

| 7 (CH₃) | ~2.3, s | ~28 |

Radiotracer Studies for Pathway Elucidation and Metabolic Flux Analysis

Radiotracer studies, typically using carbon-14 (¹⁴C), are a classic and highly effective method for tracing the metabolic fate of a compound within a biological system. nih.gov By synthesizing ¹⁴C-labeled this compound and introducing it to a microbial culture, researchers can follow the distribution of the radiolabel into downstream metabolites, biomass, and carbon dioxide. vtt.fi

This approach is instrumental in:

Pathway Elucidation: Identifying the subsequent enzymatic products in the degradation pathway. By separating metabolites (e.g., by HPLC or TLC) and using a scintillation counter or autoradiography, radiolabeled products can be detected and subsequently identified.

Metabolic Flux Analysis: Quantifying the rate at which carbon flows from this compound through different branches of metabolism. nih.gov By measuring the rate of ¹⁴CO₂ evolution or the incorporation of ¹⁴C into cellular macromolecules, the metabolic flux can be calculated, providing critical insights into the regulation and efficiency of the catabolic pathway. nih.gov For example, if this compound is an intermediate in an aromatic degradation pathway, ¹⁴C-labeling can determine the efficiency of its conversion to central metabolites like pyruvate (B1213749) and acetyl-CoA. nih.gov

These studies provide dynamic information about the metabolic role of the compound that is often unattainable through static concentration measurements alone.

Vi. Synthetic Chemical Approaches to 6 Oxo Trans,trans 2,4 Hexadienoic Acid and Its Research Analogues

Laboratory Synthesis Strategies for Investigational Compounds

The direct chemical synthesis of 6-oxo-trans,trans-2,4-hexadienoic acid is challenging due to the high reactivity and instability of the molecule, which contains multiple functional groups. researchgate.net Consequently, researchers have developed effective chemoenzymatic strategies that leverage the specificity of enzymes to produce the target compound under mild conditions.

A prominent method involves the enzymatic conversion of catechol using intracellular enzymes from microorganisms like Pseudomonas stutzeri. researchgate.net In this process, the enzyme catechol 2,3-dioxygenase specifically catalyzes the ring cleavage of catechol to form 2-hydroxymuconic semialdehyde. wikipedia.orgresearchgate.net To overcome the product's instability, the reaction is often coupled with a nucleophilic addition of bisulfite. This traps the highly reactive aldehyde as a stable and easily purifiable aldehyde-bisulfite adduct. The desired this compound can be readily regenerated from this stable adduct when needed by treatment with a base, such as sodium hydroxide. researchgate.net

While chemoenzymatic methods are prevalent, purely chemical syntheses for related structures suggest plausible routes. For instance, the synthesis of trans-4-oxo-2-hexenal has been achieved through a Wittig reaction, involving the condensation of a phosphonium (B103445) ylide with an aldehyde. google.com This type of olefination reaction is a standard method for forming carbon-carbon double bonds and could be adapted for the skeleton of this compound.

| Starting Material (Substrate) | Enzyme | Initial Product | Trapping Agent | Stable Intermediate | Final Product Release | Reference |

|---|---|---|---|---|---|---|

| Catechol | Catechol 2,3-dioxygenase | 2-Hydroxymuconic semialdehyde | Sodium bisulfite | 2-HMS-bisulfite adduct | Treatment with NaOH | researchgate.net |

Stereoselective Synthesis of Hexadienoic Acid Derivatives for Mechanistic Studies

The geometry of the double bonds in hexadienoic acid derivatives is crucial for their interaction with enzymes. The trans,trans configuration (also designated E,E) is the most thermodynamically stable isomer of 2,4-hexadienoic acid (sorbic acid). ebi.ac.uk Achieving this specific stereochemistry in a laboratory synthesis is a primary objective for creating accurate research probes.

Stereoselective control in the synthesis of dienoic acids and their derivatives is most commonly achieved using olefination reactions. The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is particularly effective as it strongly favors the formation of the trans (E)-alkene product, often with high selectivity. This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone.

For a hypothetical synthesis of the this compound backbone, an HWE approach could involve reacting an appropriate phosphonate ester with a glyoxal (B1671930) derivative to form one of the double bonds with trans stereochemistry. The synthesis of related unsaturated oxo-aldehydes, such as trans-4-oxo-2-hexenal, has been reported using Wittig-type chemistry, underscoring the utility of this approach for establishing the required C=C bond geometry. google.com

| Reaction | Typical Reagents | Primary Product Stereochemistry | Key Advantage |

|---|---|---|---|

| Standard Wittig Reaction | Non-stabilized phosphorus ylide + Aldehyde | (Z)-alkene (cis) | Broad substrate scope |

| Schlosser Modification (Wittig) | Non-stabilized ylide, second equivalent of alkyllithium | (E)-alkene (trans) | Access to E-alkenes from non-stabilized ylides |

| Horner-Wadsworth-Emmons (HWE) | Stabilized phosphonate ester + Aldehyde | (E)-alkene (trans) | High E-selectivity, water-soluble byproduct |

Preparation of Isotopically Labeled Analogues for Biochemical Investigations

Isotopically labeled analogues of metabolic intermediates are indispensable for a variety of biochemical studies, including the elucidation of enzyme mechanisms and the tracing of metabolic pathways. Stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and oxygen-18 (¹⁸O) are frequently incorporated for analysis by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. nih.gov

The synthesis of isotopically labeled this compound can be approached in two primary ways:

Enzymatic Synthesis: This method leverages the specificity of catechol 2,3-dioxygenase. By using a starting material that is already isotopically labeled, such as ¹³C- or ¹⁴C-labeled catechol, the enzyme directly produces the correspondingly labeled 2-hydroxymuconic semialdehyde. wikipedia.org This approach is efficient and ensures the label is incorporated at a specific position.

Total Chemical Synthesis: A multi-step chemical synthesis allows for the introduction of isotopic labels from simple, commercially available labeled building blocks. For example, in a Horner-Wadsworth-Emmons synthesis, either the phosphonate ester or the aldehyde component could be synthesized using precursors containing ¹³C or ²H, thereby placing the label at a desired position in the final molecule's backbone.

These labeled compounds are crucial for techniques like Rotational Echo Double Resonance (REDOR) NMR, which can determine internuclear distances in enzyme-bound ligands, providing insight into the conformation of the substrate in the active site. nih.gov

| Isotope | Synthetic Strategy | Potential Labeled Precursor | Application |

|---|---|---|---|

| ¹³C | Enzymatic | [U-¹³C₆]-Catechol | NMR, Mass Spectrometry (Metabolic Tracing) |

| ¹⁴C | Enzymatic | [U-¹⁴C₆]-Catechol | Radiometric Assays, Pathway Tracing |

| ²H (Deuterium) | Chemical Synthesis | Deuterated aldehyde or phosphonate | NMR, Kinetic Isotope Effect Studies |

| ¹⁸O | Enzymatic (with H₂¹⁸O) | H₂¹⁸O or ¹⁸O₂ | Mechanistic studies of oxygenase/hydrolase enzymes |

Synthesis of Defined Intermediates, Enzyme Substrates, and Reaction Products

The study of the catechol meta-fission pathway requires access to pure samples of not only this compound but also its enzymatic precursors and products. osti.gov The synthesis of these defined molecules allows for the characterization of individual enzymatic steps.

Enzyme Substrates : The primary substrate leading to the formation of this compound is catechol . The enzyme catechol 2,3-dioxygenase (EC 1.13.11.2), an iron-containing metalloprotein, catalyzes the oxidative ring-cleavage of catechol to yield the product. wikipedia.orgwikipedia.org The enzyme also shows activity towards substituted catechols, such as 3-methylcatechol (B131232) and 4-methylcatechol (B155104), which are converted to their corresponding oxo-dienoic acid derivatives. nih.gov

Reaction Products : this compound (2-hydroxymuconic semialdehyde) is itself an intermediate that is further metabolized. It serves as a substrate for at least two different enzymes:

2-Hydroxymuconate-semialdehyde hydrolase converts it to 2-oxopent-4-enoate and formate (B1220265) . wikipedia.org

4-Oxalocrotonate tautomerase catalyzes its isomerization to 2-oxo-hex-3-enedioate . researchgate.netosti.gov

Furthermore, the synthesis of substrate analogues, such as fluorinated derivatives of pathway intermediates, has been reported as a strategy to create potent enzyme inhibitors for mechanistic and structural studies. nih.gov

| Role | Compound Name | Catalyzing Enzyme | Reference |

|---|---|---|---|

| Substrate | Catechol | Catechol 2,3-dioxygenase | wikipedia.orgwikipedia.org |

| Intermediate | This compound | (Product of Catechol 2,3-dioxygenase) | wikipedia.org |

| Product 1 | 2-Oxopent-4-enoate | 2-Hydroxymuconate-semialdehyde hydrolase | wikipedia.org |

| Product 2 | 2-Oxo-hex-3-enedioate | 4-Oxalocrotonate tautomerase | researchgate.netosti.gov |

Vii. Role in Environmental Bioremediation Research and Microbial Ecology

Microbial Degradation of Xenobiotic Compounds and Pollutants

Microorganisms have evolved sophisticated enzymatic pathways to utilize a wide array of organic compounds as sources of carbon and energy. Among the most studied of these are the pathways for the degradation of xenobiotic compounds, which are substances foreign to an entire biological system. Many of these pollutants are aromatic in nature, and their breakdown often proceeds through a series of intermediates, including 6-Oxo-trans,trans-2,4-hexadienoic acid.

A diverse range of bacterial genera have been identified with the ability to transform and degrade hydrocarbons and other aromatic pollutants. These microorganisms are crucial for the bioremediation of contaminated sites. The degradation of these complex molecules often converges on a few central intermediates, such as catechol, which is then further processed through ring-fission pathways. The meta-cleavage pathway of catechol is a primary route for the breakdown of these compounds and directly involves the formation of intermediates like this compound.

Several key bacterial genera are known for their capacity to degrade aromatic hydrocarbons via pathways that can involve this compound. These include:

Pseudomonas : Species such as Pseudomonas putida are well-known for their metabolic versatility and are often equipped with the genetic machinery, such as the TOL plasmid, for degrading aromatic compounds like toluene (B28343) and xylene. nih.gov These pathways typically proceed through a catechol intermediate, which then undergoes meta-cleavage.

Rhodococcus : This genus includes species that are robust degraders of a wide range of hydrophobic compounds, including polychlorinated biphenyls (PCBs) and other aromatic pollutants.

Bacillus : Certain species within this genus have demonstrated the ability to degrade aromatic compounds.

Acinetobacter : This genus is also recognized for its role in the degradation of various environmental pollutants.

Burkholderia : Species of this genus are known to metabolize a variety of aromatic compounds.

The following interactive table provides a summary of bacterial genera with notable hydrocarbon transformation capabilities and their relevance to the degradation of aromatic compounds.

| Bacterial Genus | Notable Species | Common Aromatic Substrates Degraded | Relevance to this compound |

| Pseudomonas | P. putida | Toluene, Naphthalene, Benzoate | Key model organism for studying the meta-cleavage pathway leading to oxo-dienoic acids. nih.govnih.gov |

| Rhodococcus | R. erythropolis | PCBs, PAHs | Implicated in the degradation of complex aromatics that funnel into central pathways like the catechol meta-cleavage pathway. |

| Bacillus | B. cereus | Crude Oil Components | Contributes to the overall degradation of hydrocarbon mixtures in contaminated soils. |

| Acinetobacter | A. calcoaceticus | Phenol (B47542), Benzoate | Utilizes pathways that can generate catechol and its ring-fission products. |

| Burkholderia | B. xenovorans | Chlorinated Benzoates, Biphenyl (B1667301) | Possesses diverse catabolic pathways for a wide range of xenobiotic aromatic compounds. |

Pathways for Aromatic Compound Ring Fission in Environmental Contexts

The cleavage of the aromatic ring is a critical step in the degradation of these stable molecules. In aerobic environments, this is primarily accomplished by dioxygenase enzymes that incorporate molecular oxygen into the aromatic nucleus, leading to the formation of dihydroxylated intermediates like catechol. The subsequent fission of the catechol ring can occur through two main pathways: the ortho-cleavage pathway and the meta-cleavage pathway.

The meta-cleavage pathway is of particular relevance to this compound. In this pathway, the enzyme catechol 2,3-dioxygenase cleaves the bond adjacent to the two hydroxyl groups of the catechol ring. This cleavage results in the formation of 2-hydroxymuconic semialdehyde. This intermediate is then further metabolized through a series of enzymatic reactions. One of the key downstream products in the degradation of certain aromatic compounds via this pathway is 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid or related structures, which are then hydrolyzed to simpler molecules that can enter central metabolic pathways. nih.govnih.gov

Research has shown that 6-hydroxy-trans,trans-2,4-hexadienoic acid is a ring-opened urinary metabolite of benzene (B151609) in mice, indicating that the core structure of this compound is a product of aromatic ring fission in vivo. researchgate.netunesp.br In microbial systems, the degradation of compounds like biphenyl by certain Micrococcus species proceeds through the meta-ring cleavage of 2,3-dihydroxybiphenyl to yield 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid, which is subsequently hydrolyzed. nih.gov

The following table outlines the key enzymatic steps in the meta-cleavage pathway starting from catechol.

| Step | Substrate | Enzyme | Product |

| 1 | Catechol | Catechol 2,3-dioxygenase | 2-Hydroxymuconic semialdehyde |

| 2 | 2-Hydroxymuconic semialdehyde | 2-Hydroxymuconic semialdehyde dehydrogenase | 2-Hydroxymuconate |

| 3 | 2-Hydroxymuconate | 2-Hydroxymuconate tautomerase | 2-Oxo-3-hexenedioate |

| 4 | 2-Oxo-3-hexenedioate | 2-Oxo-3-hexenedioate hydrolase | Pyruvate (B1213749) and Acetaldehyde |

It is within the broader family of reactions following the initial ring cleavage that compounds structurally related to this compound are formed and metabolized.

Co-metabolic Degradation Phenomena

Co-metabolism is a phenomenon in which microorganisms transform a compound that they cannot use as a source of carbon and energy. This process is often mediated by enzymes with broad substrate specificity that are induced by the presence of a primary growth substrate. In the context of environmental bioremediation, co-metabolism can be a crucial mechanism for the degradation of recalcitrant pollutants.

The meta-cleavage pathway, due to the broad substrate range of some of its enzymes, is frequently implicated in co-metabolic events. For instance, a microbial community might contain different species, where one species partially transforms a complex pollutant into an intermediate that can then be utilized by other members of the consortium. nih.gov

While direct evidence specifically detailing the co-metabolic degradation of a pollutant leading to the accumulation and subsequent degradation of this compound by a different organism is not extensively documented, the principles of microbial consortia and metabolic handoffs strongly suggest its potential role. A plausible scenario involves a bacterium that can initiate the degradation of an aromatic hydrocarbon, producing a ring-cleavage product like a substituted oxo-dienoic acid. This intermediate could then be further metabolized by other microorganisms in the community that possess the necessary hydrolases or other enzymes to break it down further, even if they cannot initiate the attack on the parent pollutant. nih.govresearchgate.net This division of labor within a microbial consortium allows for the complete mineralization of complex xenobiotics that might be resistant to degradation by a single species.

Viii. Conceptual Frameworks and Theoretical Investigations of 6 Oxo Trans,trans 2,4 Hexadienoic Acid Chemistry

Computational Chemistry Approaches to Enzyme-Substrate Interactions and Reaction Mechanisms

The enzymatic transformation of 6-oxo-trans,trans-2,4-hexadienoic acid is primarily catalyzed by a class of enzymes known as hydrolases. These enzymes facilitate the cleavage of a carbon-carbon bond, a challenging chemical reaction. Computational chemistry, particularly hybrid quantum mechanics/molecular mechanics (QM/MM) methods, provides invaluable insights into the catalytic mechanisms of these enzymes.

While direct QM/MM studies on the hydrolase acting specifically on this compound are not extensively documented in publicly available literature, significant research has been conducted on closely related enzymes within the catechol meta-cleavage pathway. These studies serve as a crucial proxy for understanding the enzymatic processing of the target compound.

One such well-studied enzyme is 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate hydrolase (BphD) , which catalyzes the hydrolysis of a similar substrate. uniprot.org Computational studies on BphD and other C-C bond hydrolases reveal key aspects of the catalytic mechanism likely shared by the enzyme acting on this compound. nih.gov These enzymes often belong to the α/β-hydrolase fold superfamily or the hotdog fold superfamily , both of which possess a characteristic catalytic triad (B1167595) or dyad of amino acid residues. nih.govresearchgate.netresearchgate.netwikipedia.org

Key Mechanistic Insights from Computational Studies on Analogous Hydrolases:

Identification of Catalytic Residues: QM/MM simulations help identify the specific amino acid residues in the enzyme's active site that are directly involved in the chemical reaction. For instance, in many hydrolases, a serine or cysteine residue acts as a nucleophile, attacking the carbonyl carbon of the substrate. This is often facilitated by a nearby histidine and aspartate/glutamate residue, which act as a base and an acid, respectively. nih.gov

Transition State Analysis: These computational methods allow for the characterization of the high-energy transition state of the reaction. By calculating the energy barrier of the transition state, researchers can predict reaction rates and understand how the enzyme stabilizes this fleeting molecular arrangement, thereby accelerating the reaction.

Substrate Specificity: Molecular docking and dynamics simulations can elucidate why an enzyme is specific for a particular substrate. These models can predict the binding affinity of different molecules to the active site, revealing the subtle interplay of shape and electronic complementarity that governs substrate recognition. nih.gov

| Enzyme Superfamily | Typical Catalytic Residues | Substrate Binding Interactions | Computational Methods Used |

|---|---|---|---|

| α/β-Hydrolase Fold | Ser, His, Asp/Glu (Catalytic Triad) | Hydrogen bonding, van der Waals forces | QM/MM, Molecular Dynamics |

| Hotdog Fold | Varies, often involves an acidic residue (e.g., Asp or Glu) as a nucleophile or general base | Substrate channeling, electrostatic interactions | Homology Modeling, Molecular Docking |

Theoretical Models of Metabolic Flux and Pathway Efficiency

Metabolic Flux Analysis (MFA) and related techniques are used to determine the rates of metabolic reactions within a network. mdpi.com While specific MFA studies focusing solely on the flux through the this compound step are scarce, broader models of the catechol meta-cleavage pathway offer valuable insights.

Key Findings from Metabolic Pathway Modeling:

Rate-Limiting Steps: Theoretical models can identify the slowest step in a metabolic pathway, which acts as a bottleneck for the entire process. In the catechol meta-cleavage pathway, the initial ring-cleavage by catechol 2,3-dioxygenase is often considered a key control point. nih.gov

Substrate Channeling: One significant finding from studies on related pathways is the concept of substrate channeling . The product of one enzymatic reaction is directly transferred to the active site of the next enzyme in the pathway without diffusing into the bulk solvent. This is particularly important for chemically unstable intermediates. It has been suggested that the enzymes responsible for the production and consumption of 2-hydroxypent-2,4-dienoate, a product of the hydrolysis of a compound similar to this compound, form a complex to ensure the efficient transformation of this unstable molecule. nih.gov This principle likely applies to the processing of this compound as well.

Pathway Regulation: Kinetic models can simulate how the pathway responds to changes in substrate concentration and the presence of inhibitors. This is crucial for predicting the effectiveness of bioremediation under different environmental conditions.

| Factor | Influence on Pathway Efficiency | Theoretical Modeling Approach |

|---|---|---|

| Enzyme Expression Levels | Higher expression of rate-limiting enzymes can increase overall flux. | Flux Balance Analysis (FBA) |

| Substrate Concentration | Can be saturating or limiting, affecting reaction rates. | Kinetic Modeling |

| Presence of Inhibitors | Can reduce the activity of specific enzymes, creating bottlenecks. | Kinetic Modeling |

| Substrate Channeling | Increases efficiency by preventing loss of unstable intermediates. | Structural Biology and Molecular Dynamics |

Structure-Reactivity Relationships in Polyene Carboxylic Acids

The chemical reactivity of this compound is dictated by its molecular structure, which features a conjugated system of double bonds (a polyene) and a carboxylic acid group, as well as a ketone (oxo) group. Understanding the relationship between its structure and reactivity is fundamental to predicting its chemical behavior and its interactions with enzymes.

The reactivity of polyene carboxylic acids is influenced by both electronic effects and steric effects . researchgate.netnih.govresearchgate.netnih.govajpchem.org

Electronic Effects: The conjugated π-system of the polyene chain allows for the delocalization of electrons across the molecule. The electron-withdrawing nature of the carbonyl (oxo) and carboxyl groups significantly influences the electron density distribution. This makes the carbon atoms in the polyene chain susceptible to nucleophilic attack, which is a key step in the enzymatic hydrolysis reaction. The presence of the oxo group at the 6-position further enhances the electrophilicity of the molecule.

Steric Effects: The size and shape of the molecule, as well as the substituents attached to it, can influence how it fits into the active site of an enzyme. Steric hindrance can prevent a substrate from binding effectively or can orient it in a non-productive manner. Theoretical studies on related systems have shown that the substitution pattern on the aromatic ring of precursor molecules can affect the rate of their degradation, in part due to steric interactions with the degrading enzymes.

The principles of structure-reactivity relationships are often investigated using computational methods to calculate various molecular descriptors.

| Structural Feature | Influence on Reactivity | Theoretical Descriptor |

|---|---|---|

| Conjugated π-system | Delocalizes electron density, influences electronic transitions. | HOMO-LUMO gap, Molecular orbitals |

| Carboxyl Group | Acts as an electron-withdrawing group, provides a site for deprotonation. | pKa, Electrostatic potential |

| Oxo Group | Increases the electrophilicity of the molecule. | Partial atomic charges |

| Substituents | Can alter electronic properties (electron-donating/withdrawing) and cause steric hindrance. | Hammett parameters, Steric parameters |

Ix. Future Research Directions and Emerging Questions in 6 Oxo Trans,trans 2,4 Hexadienoic Acid Research

Discovery and Characterization of Novel Enzymatic Activities

A primary frontier in the study of 6-Oxo-trans,trans-2,4-hexadienoic acid is the identification and characterization of enzymes that catalyze its formation and degradation. Research into the metabolism of aromatic compounds has revealed that ring-cleavage products are common, and these are subsequently channeled into central metabolism. The enzymatic processing of such linear, unsaturated intermediates is a critical aspect of these pathways.

Future research should focus on isolating and characterizing enzymes capable of acting on this compound. Based on analogous metabolic pathways, several classes of enzymes are of particular interest. For instance, the microbial degradation of carbazole (B46965) involves a hydrolase that acts on a structurally similar compound, 2-hydroxy-6-oxo-6-(2'-aminophenyl)hexa-2,4-dienoic acid. nih.gov This suggests that hydrolases could be key enzymes in the downstream processing of our target compound. Similarly, reductases, such as those from the Old Yellow Enzyme (OYE) family, are known to reduce α,β-unsaturated carbonyls and could be involved in the saturation of the carbon-carbon double bonds. rsc.orgresearchgate.net

The identification of a related compound, 6-hydroxy-trans,trans-2,4-hexadienoic acid, as a urinary metabolite of benzene (B151609), points towards the involvement of alcohol dehydrogenases and aldehyde dehydrogenases in the interconversion of hydroxyl and oxo functionalities at the C6 position. nih.govnih.gov Prospecting for novel enzymes in microorganisms known for their broad substrate specificity in xenobiotic degradation, such as species from the genera Pseudomonas, Bacillus, and Comamonas, could be a fruitful approach. mdpi.comnih.gov

Table 1: Potential Enzyme Classes for Future Investigation

| Enzyme Class | Potential Reaction on this compound | Rationale from Related Research |

| Hydrolases | Cleavage of the carbon backbone | A hydrolase is involved in the degradation of the structurally similar 2-hydroxy-6-oxo-6-(2'-aminophenyl)hexa-2,4-dienoic acid. nih.gov |

| Ene-Reductases (e.g., OYEs) | Reduction of the C=C double bonds | These enzymes are known to act on α,β-unsaturated carboxylic acids and could be involved in pathways leading to saturated fatty acids. rsc.orgresearchgate.net |

| Alcohol Dehydrogenases | Interconversion with 6-hydroxy-trans,trans-2,4-hexadienoic acid | The presence of the 6-hydroxy form as a metabolite of benzene suggests a role for these enzymes. nih.govnih.gov |

| Dioxygenases/Monooxygenases | Formation from aromatic precursors | These enzymes are central to the initial ring-opening of aromatic compounds that can lead to such intermediates. nih.govnih.govunesp.br |

Elucidation of Previously Undiscovered Metabolic Pathways

The transient nature of many metabolic intermediates makes the elucidation of complete metabolic pathways a significant challenge. This compound is likely an intermediate in a larger pathway, and its definitive placement requires further investigation. Future research should aim to identify the metabolic context in which this compound appears.

One promising area of investigation is the bacterial degradation of aromatic hydrocarbons. nih.gov These pathways often proceed through ring-fission products that are subsequently funneled into central metabolism, typically via the β-ketoadipate pathway or other related routes. It is plausible that this compound is an intermediate in a novel variant of these pathways. The metabolism of sorbic acid (trans,trans-2,4-hexadienoic acid), which is structurally analogous except for the C6-oxo group, is known to lead to trans,trans-muconic acid in minor amounts, a known biomarker for benzene exposure. sigmaaldrich.com This suggests a potential metabolic link that warrants further exploration.

Another avenue for discovery lies in the bio-based production of industrial chemicals. For example, engineered metabolic pathways for the production of adipic acid from lysine (B10760008) involve intermediates such as 6-amino-trans-2-hexenoic acid. researchgate.netresearchgate.net It is conceivable that deamination and oxidation of such precursors could lead to this compound as part of a synthetic pathway.

Development of Advanced Analytical Techniques for Trace Metabolite Detection

The low intracellular concentrations and transient nature of many metabolic intermediates, including likely this compound, necessitate the development of highly sensitive and specific analytical methods. While standard techniques like High-Performance Liquid Chromatography (HPLC) with UV detection have been used for related compounds like 6-hydroxy-trans,trans-2,4-hexadienoic acid, future research will benefit from more advanced approaches. nih.gov

The coupling of liquid chromatography with high-resolution mass spectrometry (LC-MS/MS) offers superior sensitivity and specificity for the detection and quantification of trace metabolites in complex biological matrices. The development of targeted LC-MS/MS methods, including the synthesis of isotopically labeled internal standards for this compound, will be crucial for accurately mapping its metabolic flux.

Furthermore, capillary electrophoresis-mass spectrometry (CE-MS) could provide a complementary technique, particularly for the analysis of small sample volumes and for separating isomers that may be difficult to resolve by HPLC. The development of specific derivatization strategies to enhance the ionization efficiency and chromatographic retention of the compound could also improve detection limits.

Integration of Omics Technologies for Holistic Pathway Characterization

A systems-level understanding of the role of this compound requires the integration of various "omics" technologies. These approaches can provide a global view of the cellular response to the presence of this compound or the conditions that lead to its production.

Metabolomics: Untargeted metabolomics can help to identify this compound and other co-varying metabolites in microbial cultures or environmental samples, thereby providing clues about its metabolic neighbors and the pathway it belongs to.

Proteomics: By comparing the proteomes of microorganisms grown in the presence and absence of precursors to this compound, it may be possible to identify upregulated enzymes that are involved in its metabolism.

Transcriptomics: Similarly, RNA-Seq and other transcriptomic techniques can identify genes that are differentially expressed under conditions where this compound is metabolized, pointing towards the genetic basis of the pathway.

Genomics: The sequencing of genomes from novel microorganisms with the ability to degrade relevant xenobiotics can reveal gene clusters that encode the enzymes of a complete degradation pathway. nih.gov

The integration of these omics datasets, for instance through metabolic modeling and network analysis, will be a powerful approach to place this compound within its broader biochemical context.

Biotechnological Applications in Chemical Synthesis and Biotransformation Processes

The enzymatic pathways that produce and consume this compound hold potential for biotechnological applications. The enzymes involved could be harnessed as biocatalysts for the synthesis of fine chemicals or the bioremediation of environmental pollutants.

The functional groups present in this compound—a carboxylic acid, an aldehyde (or ketone), and conjugated double bonds—make it a potentially versatile chemical building block. Enzymes that can stereoselectively and regioselectively modify this compound could be valuable tools in green chemistry. For example, ene-reductases could be used for the asymmetric synthesis of chiral saturated acids. rsc.org

In the realm of bioremediation, understanding the metabolic pathways that process ring-cleavage products of aromatic pollutants is essential for designing more efficient strategies to clean up contaminated sites. mdpi.comnih.gov If this compound is confirmed as a key intermediate in the degradation of prevalent pollutants, the enzymes and microbial strains involved could be employed in bioreactors or for in-situ bioremediation. The development of engineered microorganisms with enhanced metabolic flux through such a pathway is a tangible future goal. researchgate.net

Q & A

Q. What analytical techniques are recommended for detecting 6-Oxo-trans,trans-2,4-hexadienoic acid in biological samples?

- Methodological Answer : Detection typically involves derivatization followed by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). For example, Zhang et al. (1995a) derivatized the compound as its methyl ester (Me-HHA) to enhance volatility for GC-MS analysis . In studies of benzene metabolism, urinary metabolites like this compound are extracted using solid-phase extraction, derivatized with diazomethane, and quantified via GC-MS with selected ion monitoring (SIM) . HPLC with UV detection (e.g., at 254 nm) is also employed, particularly when analyzing microbial degradation pathways .

Q. How is this compound synthesized in laboratory settings for metabolic studies?

- Methodological Answer : The compound is generated in vitro using liver microsomes or cytosol from mice or rats incubated with benzene or its metabolites (e.g., trans,trans-muconaldehyde). NADPH is added as a cofactor to support cytochrome P450-mediated oxidation . For bacterial studies, Pseudomonas spp. or Brevibacterium strains are cultured with aromatic substrates (e.g., 2,2'-dihydroxybiphenyl), and metabolites are extracted from the culture medium after enzymatic ring cleavage .

Advanced Research Questions

Q. What role does this compound play in microbial degradation of aromatic pollutants?

- Methodological Answer : In bacterial pathways, this compound acts as an intermediate during the catabolism of biphenyl derivatives. For instance, Pseudomonas sp. strain HBP1 metabolizes 2,2'-dihydroxybiphenyl via proximal ring cleavage, producing 2-hydroxy-6-(2-hydroxyphenyl)-6-oxo-2,4-hexadienoic acid (HOHPDA), which undergoes hydrolysis by a specific hydrolase to yield salicylic acid and 2-hydroxymuconic semialdehyde . Structural characterization of intermediates is achieved through nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Q. How do experimental variables influence the formation of this compound in benzene metabolism studies?

- Methodological Answer : Key variables include:

- Enzyme source : Liver microsomes from different species (e.g., mice vs. humans) exhibit varying CYP2E1/CYP2F2 activity, affecting metabolite profiles .

- Cofactor availability : NADPH concentration directly impacts the oxidation of trans,trans-muconaldehyde to 6-oxo derivatives .

- pH and temperature : Optimal bacterial degradation occurs at neutral pH (7.0–7.5) and 30°C, as shown in Brevibacterium sp. strain DPO1361 studies .

- Substrate pre-treatment : Benzene is often dissolved in dimethyl sulfoxide (DMSO) to enhance solubility in in vitro assays .

Q. What mechanistic insights explain the toxicity of this compound in mammalian systems?

- Methodological Answer : While trans,trans-muconaldehyde is the primary hematotoxic metabolite of benzene, 6-oxo derivatives may contribute to oxidative stress. In vitro assays with murine hepatocytes measure lipid peroxidation (via thiobarbituric acid-reactive substances, TBARS) and glutathione depletion to assess redox imbalance . Competitive inhibition studies using CYP2E1 inhibitors (e.g., disulfiram) can isolate the enzyme’s role in metabolite generation .

Data Contradiction Analysis

Q. Are there conflicting reports on the metabolic pathways producing this compound?

- Methodological Answer : Discrepancies arise between mammalian and bacterial systems:

- Mammalian systems : Mouse liver microsomes produce the compound via CYP-mediated oxidation of trans,trans-muconaldehyde .

- Bacterial systems : Pseudomonas spp. generate it through dioxygenase-catalyzed ring cleavage of dihydroxybiphenyls .

To resolve contradictions, isotopic labeling (e.g., -benzene) tracks metabolite flux, while genetic knockout models (e.g., CYP2E1-null mice) clarify enzyme specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.